
2-(4-Benzyl-3,3-dimethylpiperazin-1-yl)-N-(cyanomethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Benzyl-3,3-dimethylpiperazin-1-yl)-N-(cyanomethyl)acetamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BCA and has been shown to have promising results in various studies.
Mécanisme D'action
The mechanism of action of BCA is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. BCA has been shown to inhibit the Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell growth and survival. BCA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
BCA has been shown to have various biochemical and physiological effects. It has been shown to inhibit cancer cell proliferation, induce apoptosis, and inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to cancer cells. BCA has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BCA in lab experiments is its high potency and selectivity towards cancer cells. BCA has been shown to have a low toxicity profile and does not affect normal cells, making it a promising candidate for cancer therapy. However, one limitation of using BCA in lab experiments is its limited solubility in water, which may affect its efficacy and bioavailability.
Orientations Futures
There are several future directions in the scientific research of BCA. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of BCA. Another area of interest is the investigation of BCA's potential use in combination with other anticancer drugs to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the mechanism of action of BCA and its potential use in the treatment of other diseases, such as Alzheimer's disease and inflammatory diseases.
Conclusion
In conclusion, BCA is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to have promising results in various studies, particularly in its anticancer activity and neuroprotective effects. Further studies are needed to fully understand the mechanism of action of BCA and its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of BCA involves several steps, including the reaction of 4-benzyl-3,3-dimethylpiperazine with cyanomethyl acetate. The reaction is carried out in the presence of a catalyst, such as potassium carbonate or sodium hydride, and a solvent, such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using standard techniques, such as column chromatography or recrystallization.
Applications De Recherche Scientifique
BCA has been extensively studied for its potential therapeutic applications. It has been shown to have significant anticancer activity, particularly against breast cancer, lung cancer, and colon cancer cells. BCA has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects. Additionally, BCA has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Propriétés
IUPAC Name |
2-(4-benzyl-3,3-dimethylpiperazin-1-yl)-N-(cyanomethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-17(2)14-20(13-16(22)19-9-8-18)10-11-21(17)12-15-6-4-3-5-7-15/h3-7H,9-14H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQZSJIDXXRWGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1CC2=CC=CC=C2)CC(=O)NCC#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

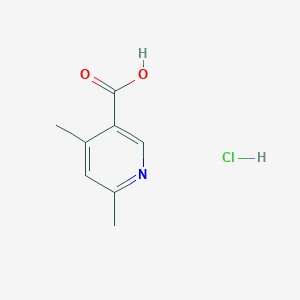

![Ethyl 1-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperidine-3-carboxylate](/img/structure/B2697472.png)
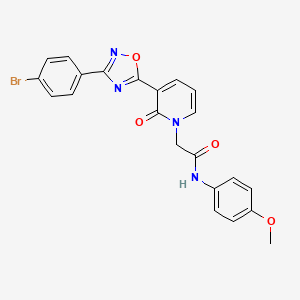
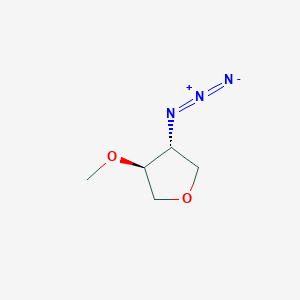

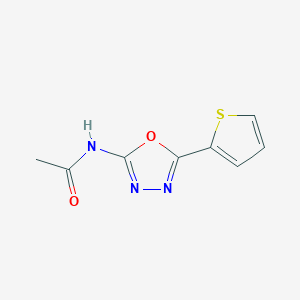
![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2697482.png)
![7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one](/img/structure/B2697483.png)
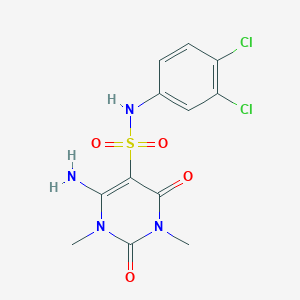

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2697487.png)
![6-Isopropyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2697488.png)
![2-Ethylsulfanyl-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2697490.png)